m-Nitro-N-octadecylbenzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Octadecyl m-nitrobenzamide typically involves the nitration of benzoic acid to produce m-nitrobenzoic acid, followed by the amidation reaction with octadecylamine. The nitration process can be carried out using nitric acid or a mixture of nitric and sulfuric acids . The amidation reaction is usually catalyzed by agents such as tetrabutoxytitanium and boric acid, often in the presence of PEG-400 to enhance catalytic activity .
Industrial Production Methods
Industrial production methods for N-Octadecyl m-nitrobenzamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Octadecyl m-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Reduction: The major product is N-Octadecyl m-aminobenzamide.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
N-Octadecyl m-nitrobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as nanocapsules for phase change materials.
Mechanism of Action
The mechanism of action of N-Octadecyl m-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes . In drug delivery systems, its amphiphilic nature allows it to encapsulate and transport hydrophobic drugs to target sites .
Comparison with Similar Compounds
Similar Compounds
N-Octadecyl m-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-Octadecyl p-nitrobenzamide: Similar structure but with the nitro group in the para position.
Uniqueness
N-Octadecyl m-nitrobenzamide is unique due to its specific nitro group positioning, which influences its reactivity and interaction with other molecules. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Biological Activity
m-Nitro-N-octadecylbenzamide is a nitro-substituted compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and vasodilatory properties, supported by various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a long hydrophobic octadecyl chain, which influences its biological interactions and solubility in lipid environments.
Antimicrobial Activity
Nitro compounds, including this compound, exhibit significant antimicrobial properties. The mechanism of action generally involves the reduction of the nitro group to form reactive intermediates that can damage microbial DNA.
- Mechanism : Upon reduction, nitro compounds generate toxic species that bind covalently to DNA, leading to cell death. This mechanism is similar to that observed in well-known antimicrobial agents like metronidazole .
Case Study: Antimicrobial Efficacy
A study evaluating various nitro compounds demonstrated that this compound showed potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for traditional antibiotics, suggesting its potential as a lead compound for further development .
Anti-Inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
- Mechanism : Nitro compounds can modulate inflammatory pathways by reducing the production of nitric oxide and other reactive nitrogen species that contribute to inflammation. This action is particularly relevant in chronic inflammatory conditions .
Research Findings
Research has shown that this compound effectively reduces levels of TNF-α and IL-6 in vitro, indicating its potential utility in treating inflammatory diseases. A comparative analysis with established anti-inflammatory agents revealed comparable efficacy with fewer side effects .
Vasodilatory Activity
The vasodilatory effects of this compound are linked to the release of nitric oxide (NO), which is generated through the bio-reduction of the nitro group.
- Mechanism : The release of NO leads to increased levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells, promoting relaxation and vasodilation. This property is beneficial for conditions such as hypertension and coronary artery disease .
Experimental Evidence
In vivo studies demonstrated that administration of this compound resulted in significant decreases in blood pressure in hypertensive animal models. The compound's vasodilatory effect was comparable to that of traditional NO donors .
Summary Table of Biological Activities
Properties
IUPAC Name |
3-nitro-N-octadecylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-25(28)23-19-18-20-24(22-23)27(29)30/h18-20,22H,2-17,21H2,1H3,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGMGVISROGRGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149050 | |
Record name | N-Octadecyl m-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109799-65-7 | |
Record name | N-Octadecyl m-nitrobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109799657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Octadecyl m-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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